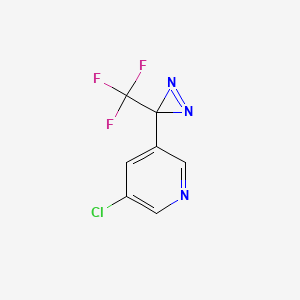

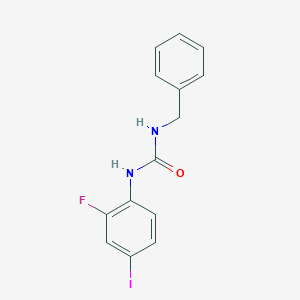

![molecular formula C9H11BrFNS B1415848 1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine CAS No. 2024798-79-4](/img/structure/B1415848.png)

1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine

Overview

Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and five carbon atoms in its ring . The bromine atom at the 5th position and the methyl group attached to the thiophene ring suggest that it might have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, 5-Bromo-2-thiophenecarboxaldehyde was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like IR and 1H-NMR . The presence of bromine, sulfur, and fluorine atoms in the compound would likely result in distinct peaks in these spectra.Chemical Reactions Analysis

The compound might undergo reactions typical for halogenated aromatic compounds. For example, the bromine atom might be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the bromine, sulfur, and fluorine atoms. For example, the compound might have a relatively high molecular weight due to the bromine atom .Scientific Research Applications

Synthesis and Medicinal Chemistry

1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine and its derivatives have been extensively studied for their synthesis and applications in medicinal chemistry. For instance, the study by Singh and Umemoto (2011) highlights the synthesis of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized using a method that enables a significant decrease in the synthetic steps needed for their preparation, making them more accessible for medicinal applications (Singh & Umemoto, 2011).

Antimicrobial and Antifungal Applications

The compound's derivatives have also been investigated for their antimicrobial and antifungal properties. Sharma et al. (2022) conducted a study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating significant antibacterial and antifungal activity. This indicates the potential of 1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine derivatives in developing new antimicrobial agents (Sharma et al., 2022).

Optical and Electronic Properties

Studies on the optical properties of thiophene derivatives, like the one conducted by Naka et al. (2013), explore the synthesis and properties of silicon-containing molecules with bithiophene units. This research is crucial in understanding the optical characteristics of such compounds, which can be applied in various technological fields, including organic electronics and photonics (Naka et al., 2013).

Non-Linear Optical Properties and Reactivity

The synthesis and exploration of non-linear optical properties and reactivity of bromothiophene derivatives have been documented by Rizwan et al. (2021). Their study delves into the synthesis of bromo-N-methylene-2-methylaniline analogs through Suzuki cross-coupling reactions, providing insights into the structural features and reactivity descriptors of these compounds. Such research is vital for the development of materials with unique optical properties for advanced applications (Rizwan et al., 2021).

properties

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNS/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPSVNXQKQHBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

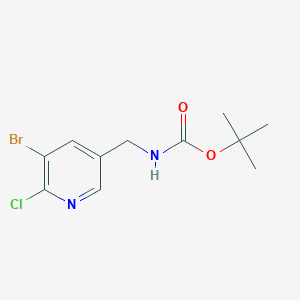

![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)

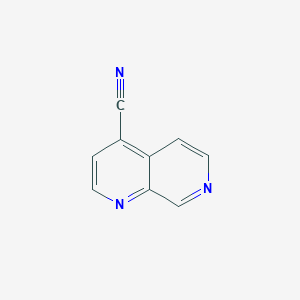

![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)

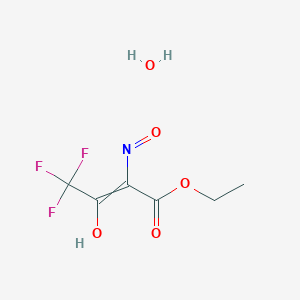

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)

![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)